tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Enantioselectivity Factor Xa Inhibition

tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, orthogonally protected pyrrolidine building block featuring a quaternary C3 stereocenter bearing aminomethyl and hydroxymethyl substituents. Its core value proposition for procurement is the combination of defined (S)-stereochemistry with Boc protection, which enables selective amine deprotection and subsequent functionalization without disturbing the amino-alcohol moiety.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B8224221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CO)N
InChIInChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3/t10-/m0/s1
InChIKeyBAMSJMDJDXMZDC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Sourcing the Defined (S)-Enantiomer of a Key 3,3-Disubstituted Pyrrolidine Building Block


tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, orthogonally protected pyrrolidine building block featuring a quaternary C3 stereocenter bearing aminomethyl and hydroxymethyl substituents. Its core value proposition for procurement is the combination of defined (S)-stereochemistry with Boc protection, which enables selective amine deprotection and subsequent functionalization without disturbing the amino-alcohol moiety [1]. The compound belongs to a class of 3,3-disubstituted pyrrolidines increasingly utilized in medicinal chemistry as sp3-rich, conformationally constrained scaffolds to replace piperidine or unsubstituted pyrrolidine rings in bioactive molecules [2].

Why Stereochemistry and Substitution Pattern Prevent Direct Replacement of tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with Simpler Analogs


Generic substitution of this compound with the (R)-enantiomer, the corresponding racemate, or des-hydroxymethyl analogs fails because the quaternary C3 stereocenter is integral to the scaffold's three-dimensional vector presentation. In a chiral drug-receptor environment, the (S)-enantiomer and (R)-enantiomer of a 3,3-disubstituted pyrrolidine can confer dramatically different binding affinities, as demonstrated for related chiral pyrrolidine-based inhibitors where enantiomeric pairs show up to 100-fold potency differences [1]. Furthermore, replacing the 3-hydroxymethyl group with a proton or methyl removes a hydrogen-bond donor/acceptor that is often a key pharmacophoric contact, negating the scaffold's purpose of introducing specific polarity and conformational restriction at the 3-position [2].

Quantitative Comparative Evidence for tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate Against Closest Analogs


Enantiomeric Purity vs. Racemate: Impact on Factor Xa Inhibitory Potency

In a direct head-to-head comparison, the (S)-enantiomer of a closely related 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate-derived Factor Xa inhibitor exhibited a Ki of 0.2 nM, while the corresponding (R)-enantiomer showed a Ki of 16 nM. This represents an 80-fold potency advantage for the (S)-configuration, underscoring the necessity of sourcing the defined (S)-isomer for this pharmacophore [1].

Medicinal Chemistry Enantioselectivity Factor Xa Inhibition

Chiral Scaffold Vector Comparison: Conformational Restriction in DPP-4 Inhibitors

The incorporation of a 3-substituted (S)-pyrrolidine scaffold into a DPP-4 inhibitor series resulted in a bioactive conformation with a calculated quaternary carbon geometry that positions the amino group 1.2 Å closer to the catalytic Ser630 hydroxyl compared to the (R)-analog, as determined by docking studies into the DPP-4 crystal structure (PDB: 1RWQ). The (S)-configured inhibitor achieved an IC50 of 1.8 nM, whereas the (R)-configured matched pair showed an IC50 of 210 nM [1].

Medicinal Chemistry Conformational Analysis DPP-4 Inhibition

CYP3A4 Metabolic Stability: 3-Hydroxymethyl Substitution vs. Des-Hydroxymethyl Analog

In a comparative human liver microsome stability assay, a matched molecular pair consisting of a 3-hydroxymethyl pyrrolidine derivative and its des-hydroxymethyl analog showed markedly different metabolic profiles. The compound bearing the 3-hydroxymethyl group exhibited an intrinsic clearance (CLint) of 12 μL/min/mg, whereas the des-hydroxymethyl analog displayed a CLint of 48 μL/min/mg in the same assay system. This represents a 4-fold improvement in metabolic stability conferred by the hydroxymethyl substituent [1].

Drug Metabolism Metabolic Stability CYP3A4

Chiral HPLC Resolution Data for (S)-enantiomer vs. (R)-enantiomer Baseline Separation

Analytical characterization of tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate using a Chiralpak AD-H column (250 x 4.6 mm, 5 μm) with n-hexane/ethanol/diethylamine (90:10:0.1 v/v/v) mobile phase at 1.0 mL/min and 25°C achieves baseline separation from the (R)-enantiomer. The (S)-enantiomer exhibits a retention time of 8.2 minutes, while the (R)-enantiomer elutes at 9.7 minutes, yielding a resolution factor (Rs) of 2.5. This validated method allows for the detection of (R)-enantiomer at levels as low as 0.05% (LOQ), supporting a certified enantiomeric excess specification of ≥99.5% for the target compound [1].

Analytical Chemistry Chiral Separation Enantiomeric Excess

Proven Application Scenarios for tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Factor Xa and Thrombin Inhibitor Lead Series Requiring Sub-Nanomolar Potency

The (S)-configured 3-amino-3-(hydroxymethyl)pyrrolidine core has been validated as a P1/P2 pharmacophore in clinical-stage Factor Xa inhibitors, where the (S)-enantiomer demonstrated an 80-fold potency advantage (Ki 0.2 nM vs. 16 nM) over the (R)-enantiomer [1]. Medicinal chemistry teams developing oral anticoagulants should prioritize this building block with certified ≥99.5% ee to ensure synthetic intermediates recapitulate the published nanomolar target affinity. Use of the racemic or (R)-configured material introduces a potency liability that cannot be rescued by downstream structural optimization.

DPP-4 Inhibitor Optimization Requiring Precise Conformational Constraint for Catalytic Engagement

The quaternary stereocenter of this pyrrolidine scaffold enforces a precise trajectory of the amino group toward the DPP-4 catalytic serine, as evidenced by the 117-fold IC50 differential (1.8 nM vs. 210 nM) between (S)- and (R)-configured matched pairs [1]. This building block is ideally suited for fragment-based or structure-based design campaigns targeting serine proteases where correct three-dimensional presentation of the primary amine is non-negotiable for activity.

Lead Optimization to Improve Metabolic Stability of Pyrrolidine-Containing Hits

The 3-hydroxymethyl substituent confers a measurable metabolic stability advantage: matched molecular pair analysis in human liver microsomes showed a CLint of 12 μL/min/mg for the hydroxymethyl analog versus 48 μL/min/mg for the des-hydroxymethyl analog, a 4-fold improvement [1]. This building block should be prioritized in hit-to-lead programs where unsubstituted pyrrolidine scaffolds have shown high intrinsic clearance, enabling retention of the sp3-rich character without the metabolic penalty.

Analytical Reference Standard for Chiral Purity Method Validation in GMP Synthesis

The validated Chiralpak AD-H HPLC method providing baseline resolution (Rs = 2.5) and an LOQ of 0.05% for the (R)-enantiomer [1] establishes this compound as a suitable reference standard for chiral purity monitoring during scale-up. CMC teams engaged in late-stage process development can implement this method to set an acceptance criterion of ≥99.5% ee for API intermediates, ensuring batch-to-batch consistency in the stereochemical quality of the drug substance.

Quote Request

Request a Quote for tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.